molecular formula C18H12ClN B14720551 9-(4-Chlorophenyl)-9H-carbazole CAS No. 19264-71-2

9-(4-Chlorophenyl)-9H-carbazole

Cat. No.: B14720551
CAS No.: 19264-71-2
M. Wt: 277.7 g/mol
InChI Key: YWKQFNSBKNPJBW-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)-9H-carbazole typically involves the reaction of carbazole with 4-chlorobenzene under specific conditions. One common method is the Ullmann-type coupling reaction, where carbazole is reacted with 4-chlorobenzene in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 150°C to 200°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Carbazole-quinones

    Reduction: Dihydrocarbazoles

    Substitution: Various substituted carbazole derivatives

Scientific Research Applications

9-(4-Chlorophenyl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-9H-carbazole
  • 9-(4-Bromophenyl)-9H-carbazole
  • 9-(4-Methylphenyl)-9H-carbazole

Uniqueness

Compared to its analogs, 9-(4-Chlorophenyl)-9H-carbazole exhibits unique chemical reactivity due to the presence of the chlorine atom. This enhances its potential for various chemical transformations and applications in different fields.

Properties

IUPAC Name

9-(4-chlorophenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKQFNSBKNPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609283
Record name 9-(4-Chlorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-71-2
Record name 9-(4-Chlorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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